2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2N2S/c5-1-2-8-9-4(10-2)3(6)7/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPZIASWSPEGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that difluoromethylated compounds are often used in the functionalization of diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients.
Mode of Action
Difluoromethylation processes often involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s. This process can occur through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods.
Biochemical Pathways
Difluoromethylated compounds are known to play a significant role in the functionalization of diverse fluorine-containing heterocycles, which are involved in various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of difluoromethylated compounds can be influenced by the specific properties of the compound, including its molecular structure and the presence of functional groups.
Result of Action
Difluoromethylated compounds are known to be involved in the functionalization of diverse fluorine-containing heterocycles, which can have various biological and pharmacological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole. For instance, the reaction outcomes of difluoromethylation processes can be restricted by the reaction environment. Additionally, factors such as air pollution, residential noise, and area-level socioeconomic deprivation can influence the risk of diseases related to the action of the compound.
Biological Activity
2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole is a compound belonging to the 1,3,4-thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this specific compound, emphasizing its potential as an anticancer agent and its antimicrobial properties based on recent research findings.
The compound features a thiadiazole ring with chloromethyl and difluoromethyl substituents that enhance its reactivity and biological activity. The presence of these functional groups plays a crucial role in its interaction with biological targets.
Anticancer Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various thiadiazole compounds can inhibit the growth of multiple cancer cell lines, including lung (A549), breast (MCF7), and colon (HT-29) cancers.
Key Findings
- Cytotoxicity : In vitro studies reveal that this compound derivatives demonstrated cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary significantly among different derivatives.
- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cell cycle regulation and apoptosis. For example, some derivatives have been shown to inhibit ERK1/2 pathways, leading to cell cycle arrest in the G1 phase .
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also recognized for its antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial and fungal strains.
Antimicrobial Efficacy
- Bacterial Inhibition : Studies report that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound has also been tested against fungal strains such as Candida albicans, demonstrating moderate antifungal activity .
Case Studies
Several case studies highlight the biological activity of thiadiazole derivatives:
| Study | Compound Tested | Cell Line/Organism | IC50/Effect | Findings |
|---|---|---|---|---|
| Alam et al. (2011) | Various thiadiazoles | A549 (lung cancer) | IC50 = 4.27 µg/mL | Significant growth inhibition |
| Polkam et al. (2015) | 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole | HT-29 (colon cancer) | 68.28% inhibition | Selective cytotoxicity towards cancer cells |
| Dogan et al. (2018) | 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Various bacterial strains | MIC = 62.5 µg/mL (against S. aureus) | Promising antibacterial properties |
Structure-Activity Relationship
The biological activity of this compound is influenced by its structural components:
- Substituents : The nature and position of substituents on the thiadiazole ring significantly affect its potency and selectivity for cancer cells.
- Functional Groups : Chlorine and fluorine atoms contribute to increased lipophilicity and electronic properties that enhance binding to biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, the compound is compared with analogs bearing variations in substituents or core heterocycles. Below is a detailed analysis:
Substituent Variations on the 1,3,4-Thiadiazole Core
Table 1: Comparison of Substituent Effects on Thiadiazole Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethyl group (CF2H) in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to methylsulfanyl (SCH3) in its analog . This could influence interactions with biological targets, such as enzyme active sites.
- Aromatic vs.
- Biological Activity: Compounds with halogenated aromatic substituents (e.g., I12) exhibit fungicidal activity, while those with amino-linked fluorophenyl groups (e.g., ) show dual fluorescence and pH-responsive behavior, suggesting diverse applications .
Comparison with Oxadiazole Analogs
Replacing the sulfur atom in the thiadiazole core with oxygen yields oxadiazole derivatives, which are common bioisosteres.
Table 2: Thiadiazole vs. Oxadiazole Derivatives
Key Observations :
Cytotoxicity and Anticancer Activity
The target compound’s difluoromethyl group may confer unique cytotoxic properties.
Table 3: Cytotoxic Thiadiazole Derivatives
Key Observations :
- Fluorine Impact: Fluorine atoms improve membrane permeability and metabolic stability.
- Chloromethyl Reactivity : The chloromethyl group (ClCH2) is a reactive handle for further functionalization, enabling conjugation with targeting moieties in drug design .
Preparation Methods
Cyclization of Thiosemicarbazides
- The key intermediate, thiosemicarbazide derivatives, are synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and other reagents.
- Cyclization to form the 1,3,4-thiadiazole ring is achieved by treatment with dehydrating agents or acid catalysis.
- The cyclization step is sensitive to the nature of substituents on the thiosemicarbazide; heterocyclic substituents tend to increase reactivity and yield compared to aromatic ones.
Introduction of the Chloromethyl Group
- Chloromethylation at the 2-position is commonly performed by reacting the cyclized thiadiazole with chloromethylating agents such as chloromethyl chloride or formaldehyde and hydrochloric acid under controlled conditions.
- The chloromethyl group is highly reactive and can be further transformed or used as a handle for subsequent reactions.
Incorporation of the Difluoromethyl Group
- The difluoromethyl group is introduced typically via selective fluorination of methyl or other alkyl substituents on the thiadiazole ring.
- Fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or other specialized fluorinating agents can be used to convert methyl groups into difluoromethyl groups.
- Alternatively, difluoromethylated building blocks can be used in the initial synthesis steps to incorporate the difluoromethyl group directly onto the thiadiazole ring.
Representative Preparation Route (Based on Literature Data)
Detailed Research Findings
Reactivity of Intermediates: Studies indicate that heterocyclic thiosemicarbazides exhibit higher reactivity in cyclization and chloromethylation steps compared to aromatic analogs, leading to better yields and cleaner products.
Sommelet Reaction Application: The Sommelet reaction has been utilized to convert chloromethyl groups on 1,3,4-thiadiazoles into formyl groups, demonstrating the versatility of the chloromethyl intermediate for further functionalization. This reaction involves refluxing the chloromethyl thiadiazole with hexamethylenetetramine followed by acidic hydrolysis.
Catalysts and Solvents: Nitrogen-containing catalysts (e.g., triethylamine, pyridine) and solvents like chlorobenzene or acetic acid are effective in facilitating cyclization and chloromethylation, ensuring better yields and manageable reaction conditions.
Phosgene Use in Related Thiadiazoles: For related compounds such as 2-chloro-5-methylthio-1,3,4-thiadiazole, phosgene introduction in the presence of catalysts and solvents under controlled temperature has been reported, indicating possible analogous approaches for chlorination steps in thiadiazole derivatives.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized for yield and purity?
- Methodology : Utilize multi-step reactions under varying conditions (e.g., solvent polarity, catalyst type, temperature). For example, demonstrates the synthesis of structurally complex thiadiazole derivatives via nucleophilic substitution and cyclization reactions. Optimization can involve systematic screening of reagents (e.g., thionyl chloride for chloromethylation) and characterization via IR, NMR, and elemental analysis to confirm purity .
Q. How can computational methods like DFT be applied to study the formation mechanism of this compound?
- Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(2d2p) level to model reaction pathways, as shown in for analogous thiadiazole systems. This approach calculates activation barriers and intermediates, providing insights into kinetic and thermodynamic controls during synthesis .
Q. What spectroscopic techniques are essential for characterizing the structure of this compound and its derivatives?
- Methodology : Combine H/C NMR for substituent analysis, IR for functional group identification, and mass spectrometry for molecular weight confirmation. and highlight the use of fluorescence spectroscopy to study electronic transitions in thiadiazole derivatives, which may apply to dual fluorescence effects in this compound .
Advanced Research Questions
Q. How do structural modifications at the chloromethyl and difluoromethyl positions influence the bioactivity of 1,3,4-thiadiazole derivatives?
- Methodology : Synthesize analogs with varying substituents (e.g., replacing difluoromethyl with trifluoromethyl) and evaluate bioactivity via in vitro assays. and demonstrate that fluorinated thiadiazoles exhibit anticancer properties by inhibiting kinases or inducing cell cycle arrest. Compare IC values across derivatives to establish structure-activity relationships (SARs) .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability. For instance, reports divergent IC values for similar compounds, likely due to differences in experimental protocols. Use orthogonal validation methods (e.g., Western blotting alongside viability assays) to confirm mechanisms .
Q. How can molecular docking studies guide the design of this compound derivatives targeting specific enzymes or receptors?
- Methodology : Employ software like AutoDock Vina to simulate ligand-receptor interactions. and highlight docking studies to predict binding poses in kinase active sites. Adjust substituents (e.g., chloromethyl for hydrophobic interactions) to enhance binding affinity and selectivity .
Q. What are the challenges in interpreting dual fluorescence effects in 1,3,4-thiadiazole derivatives, and how can solvent polarity or pH be controlled in such studies?
- Methodology : Use solvents with varying polarity (e.g., DMSO, water) and buffer systems to modulate fluorescence. and show that thiadiazoles exhibit solvent-dependent dual emission due to excited-state intramolecular proton transfer (ESIPT). Monitor spectral shifts under controlled pH and lipid bilayer environments (e.g., DPPC liposomes) to mimic biological conditions .
Q. How does the presence of electron-withdrawing groups (e.g., difluoromethyl) affect the electronic properties and reactivity of the thiadiazole ring?
- Methodology : Perform frontier molecular orbital (FMO) analysis using DFT to assess electron density distribution. and computational studies on analogous systems suggest that electron-withdrawing groups lower the LUMO energy, increasing electrophilicity and reactivity toward nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
